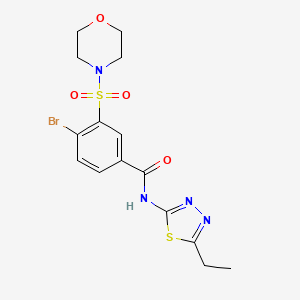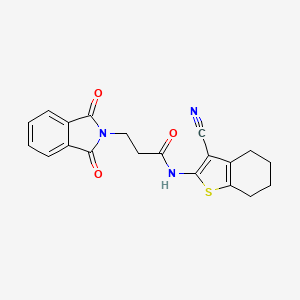
4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-morpholinylsulfonyl)benzamide
Descripción general
Descripción
4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-morpholinylsulfonyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a class of enzymes known as protein kinases, which play a crucial role in regulating various cellular processes. The compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-morpholinylsulfonyl)benzamide involves the inhibition of protein kinases. The compound binds to the ATP-binding site of these enzymes, thereby preventing the transfer of phosphate groups to target proteins. This leads to the inhibition of various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis in these cells. In addition, the compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. The compound has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its potency as a protein kinase inhibitor. The compound has been shown to be effective at inhibiting several protein kinases at low concentrations. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to be toxic to some cell lines at high concentrations, and caution must be taken when using it in lab experiments.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-morpholinylsulfonyl)benzamide. One area of research is the development of more potent and selective protein kinase inhibitors based on the structure of this compound. Another area of research is the study of the compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the long-term effects of the compound on cellular processes and its potential use in clinical settings.
Aplicaciones Científicas De Investigación
The compound 4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential use in the treatment of various diseases. It has been shown to be a potent inhibitor of several protein kinases, including cyclin-dependent kinases, glycogen synthase kinase 3, and mitogen-activated protein kinases. These enzymes play a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
4-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O4S2/c1-2-13-18-19-15(25-13)17-14(21)10-3-4-11(16)12(9-10)26(22,23)20-5-7-24-8-6-20/h3-4,9H,2,5-8H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXPSYJKJLXCDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-1H-benzimidazole](/img/structure/B3459782.png)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-1-methyl-1H-benzimidazole](/img/structure/B3459790.png)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-1,3-benzothiazole](/img/structure/B3459797.png)
![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}-N-phenyl-1-piperidinecarbothioamide](/img/structure/B3459805.png)
![8-quinolinyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B3459823.png)
![3-[(2-thienylcarbonyl)amino]phenyl 3-(1-pyrrolidinylsulfonyl)benzoate](/img/structure/B3459834.png)

![1-({3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)piperidine](/img/structure/B3459851.png)
![3-{5-[3-(1-piperidinylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B3459855.png)
![4-[(diethylamino)sulfonyl]-N-(3-nitrophenyl)-2-thiophenecarboxamide](/img/structure/B3459863.png)
![4-[(4-chlorophenyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B3459864.png)
![4-methoxy-N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B3459866.png)
![5-bromo-N-[1-(hydrazinocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B3459871.png)